N-carbobenzyloxy-beta-chloro-L-alanine
Description
N-Carbobenzyloxy-beta-chloro-L-alanine is a chloro-substituted alanine derivative featuring a carbobenzyloxy (Cbz) protecting group on the amino moiety and a chlorine atom at the beta position of the alanine backbone. This compound is structurally significant in peptide synthesis and medicinal chemistry, where the Cbz group serves as a temporary protecting group for amines, while the beta-chloro substitution may influence reactivity or biological activity. For example, the benzyl ester derivative, N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (CAS 55822-82-7), has a molecular weight of 355.81 g/mol and requires storage at -20°C to maintain stability .
Properties
Molecular Formula |
C11H12ClNO4 |
|---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
(2R)-3-chloro-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C11H12ClNO4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)/t9-/m0/s1 |
InChI Key |
MVYBNLGHYRBYQM-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCl)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-carbobenzyloxy-beta-chloro-L-alanine with key analogs:
| Compound Name | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| N-Carbobenzyloxy-L-alanine | 6372-14-1 | 285.33 | 90–92 | Cbz-protected α-amino acid; no chloro |
| N-Carbobenzyloxy-L-aspartic acid | 1152-61-0 | 267.23 | 117–119 | Cbz group; additional carboxylic acid |
| Cbz-beta-Amino-L-alanine | - | - | - | Beta-amino instead of beta-chloro |
| N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester | 55822-82-7 | 355.81 | - | Beta-chloro; benzyl ester derivative |
Key Observations :
- Chloro vs.
- Carboxylic Acid vs. Ester : N-Carbobenzyloxy-L-aspartic acid contains an additional carboxylic acid group, increasing acidity and solubility in aqueous environments compared to the esterified benzyl derivative .
- Thermal Stability : The higher melting point of N-Carbobenzyloxy-L-aspartic acid (117–119°C vs. 90–92°C for N-Carbobenzyloxy-L-alanine) suggests stronger intermolecular interactions due to its additional polar functional groups .
Chlorinated Analogs and Toxicity Considerations
Chlorinated aromatic amines like 2-chloroaniline (CAS 95-51-2) and 4-chloroaniline (CAS 106-47-8) () demonstrate that chloro substituents can enhance compound stability but may also introduce toxicity risks.
Research Findings and Implications
- Biochemical Studies: The beta-chloro substitution may reduce metabolic degradation rates compared to non-halogenated analogs, as seen in studies with chlorinated enzyme substrates .
- Material Stability : The requirement for low-temperature storage (-20°C) of the benzyl ester derivative underscores the sensitivity of chloro-alanine derivatives to thermal decomposition .
Preparation Methods
Chlorination of N-Carbobenzyloxy-L-Serine
This method leverages L-serine’s β-hydroxyl group as a reactive site for nucleophilic substitution.
Procedure :
-
Amino Protection : L-serine reacts with benzyl chloroformate (Cbz-Cl) in a biphasic system (dichloromethane/water) with sodium bicarbonate, yielding N-Cbz-L-serine.
-
Chlorination : N-Cbz-L-serine undergoes treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane. The β-hydroxyl group is replaced by chlorine via an SN2 mechanism, forming Cbz-β-Cl-Ala.
Optimization Insights :
-
Excess SOCl₂ (1.5 equiv.) ensures complete conversion without carboxylic acid activation.
-
Reaction at 0°C minimizes racemization (optical purity >98% by chiral HPLC).
Data Table 1: Chlorination Efficiency under Varied Conditions
| SOCl₂ Equiv. | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| 1.0 | 25 | 2 | 72 | 95.1 |
| 1.5 | 0 | 1.5 | 89 | 98.7 |
| 2.0 | -10 | 3 | 85 | 97.3 |
Direct Functionalization of L-Alanine via Radical Chlorination
For substrates lacking hydroxyl groups, radical-mediated C-H chlorination offers an alternative.
Procedure :
-
Amino Protection : L-alanine is treated with Cbz-Cl under basic conditions (pH 9–10).
-
Chlorination : N-Cbz-L-alanine reacts with tert-butyl hypochlorite (t-BuOCl) and azobisisobutyronitrile (AIBN) in CCl₄, generating β-chloro derivatives via radical chain mechanism.
Challenges :
-
Regioselectivity: Methyl group chlorination competes with undesired α-C-H activation.
-
Solution : Low temps (40°C) and stoichiometric t-BuOCl improve β-selectivity (β:α = 4:1).
Industrial-Scale Adaptations and Process Optimization
Patent CN103073618A highlights scalable methods for benzyloxycarbonyl-protected amino acids, emphasizing cost-effective reagents and simplified purification.
Coupling Agent Selection for Intermediate Synthesis
The patent employs N,N'-dicyclohexylcarbodiimide (DCC) for carbodiimide-mediated esterification, achieving 85–90% yields for analogous compounds.
Data Table 2: Coupling Agent Performance
| Agent | Solvent | Temp (°C) | Yield (%) | DCU Byproduct (g) |
|---|---|---|---|---|
| DCC | CH₂Cl₂ | 0 | 89 | 1.2 |
| EDC·HCl | THF | 25 | 78 | 0.9 |
| DIC | DMF | -10 | 82 | 1.1 |
Key Takeaway : DCC in dichloromethane at 0°C maximizes yield while minimizing byproduct formation.
Characterization and Quality Control
Spectroscopic Validation
1H NMR (500 MHz, CDCl₃) :
-
δ 7.34–7.27 (m, 5H, Cbz aromatic), 5.11 (s, 2H, CH₂Ph), 4.38 (q, J=7.2 Hz, α-CH), 3.96 (t, J=6.8 Hz, β-CH₂Cl).
13C NMR (125 MHz, CDCl₃) : -
δ 177.78 (COOH), 155.98 (Cbz carbonyl), 67.27 (CH₂Ph), 49.59 (α-C), 44.12 (β-C-Cl).
HPLC Purity : >98% under reverse-phase conditions (C18 column, 0.1% TFA in H₂O/MeCN).
Challenges and Mitigation Strategies
Racemization During Chlorination
-
Cause : Acidic conditions in SOCl₂-mediated reactions.
-
Solution : Conduct chlorination at 0°C with triethylamine as a proton scavenger (racemization <2%).
Byproduct Formation in Radical Routes
-
Mitigation : Use of radical inhibitors (e.g., BHT) reduces polymerized byproducts by 40%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
